8-Methyladenosine

Overview

Description

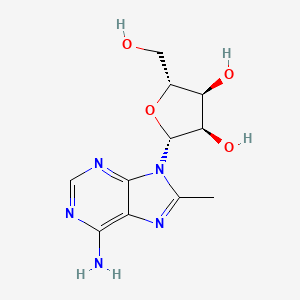

8-Methyladenosine is a modified nucleoside that features a methyl group attached to the eighth carbon of the adenine baseIt is found naturally in certain RNA molecules and is known to be involved in antibiotic resistance mechanisms in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyladenosine typically involves the methylation of adenosine at the eighth carbon position. This can be achieved using a radical-based mechanism catalyzed by the radical SAM methyltransferase Cfr . The reaction conditions often require specific methyl donors and radical initiators to facilitate the methylation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-efficiency methyl donors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyladenosine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized under specific conditions.

Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized adenosine analogs.

Scientific Research Applications

8-Methyladenosine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study methylation reactions and nucleoside modifications.

Biology: It plays a role in the regulation of gene expression and RNA stability.

Medicine: Its involvement in antibiotic resistance makes it a target for developing new antimicrobial agents.

Industry: It can be used in the synthesis of modified nucleotides for various biotechnological applications

Mechanism of Action

The mechanism by which 8-Methyladenosine exerts its effects involves the methylation of specific nucleotides in RNA molecules. This modification can alter the structure and function of the RNA, affecting processes such as protein synthesis and gene regulation. The radical SAM methyltransferase Cfr is known to catalyze this modification, conferring antibiotic resistance by preventing drug binding to the ribosome .

Comparison with Similar Compounds

N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group attached to the sixth nitrogen.

2,8-Dimethyladenosine: Features methyl groups at both the second and eighth positions.

Uniqueness: 8-Methyladenosine is unique due to its specific methylation at the eighth carbon, which imparts distinct biological properties and resistance mechanisms compared to other methylated adenosines .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYRFMTJZYXPD-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205572 | |

| Record name | 8-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-12-7 | |

| Record name | 8-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Methyladenosine (m8A) and how was it first discovered?

A1: this compound (m8A) is a modified adenosine nucleoside found in various RNA molecules. It was first identified as a modification on nucleotide A2503 of 23S rRNA in bacteria resistant to the antibiotic Cfr. []

Q2: How does the introduction of this compound at the 2'-terminus of 2',5'-oligoadenylate (2-5A) affect its interaction with RNase L?

A2: While the 5'-phosphoryl group of 2-5A is generally considered essential for RNase L activation, studies have shown that 5'-O-dephosphorylated 2-5A tetramers with this compound at the 2'-terminus can activate RNase L more effectively than the parent 2-5A molecule. [] This suggests that the this compound modification induces a significant shift in the binding site of RNase L. [, ]

Q3: How does the presence of this compound impact the stability of oligonucleotides against enzymatic degradation?

A3: Introducing an this compound residue at the 2'-terminus of oligonucleotides enhances their resistance to degradation by enzymes like snake venom phosphodiesterase. [, ]

Q4: What is the role of this compound in the context of the 2-5A system and its antiviral activity?

A4: The 2-5A system is an interferon-regulated RNA degradation pathway crucial for innate immunity against viral infections. [] Modified 2-5A analogs containing this compound can activate RNase L, a key enzyme in this pathway, and exhibit antiviral properties. [, ]

Q5: How does the incorporation of a hydroxyalkyl group at the 5'-phosphate of this compound-substituted 2-5A tetramers affect their stability and activity?

A5: Adding a hydroxyalkyl group, such as hydroxyethyl or hydroxybutyl, to the 5'-phosphate of these tetramers increases their resistance to hydrolysis by alkaline phosphatase compared to unmodified counterparts. [, ] While this modification might slightly reduce their ability to activate RNase L initially, the activity can be restored to a significant extent. [, ]

Q6: What are the potential applications of this compound-substituted 2-5A-antisense chimeras in gene therapy?

A6: These chimeras, especially those carrying a hydroxyethyl group and this compound, show promise as novel antisense molecules. [] They can activate RNase L to cleave complementary RNA effectively, making them potential candidates for targeted gene silencing therapies. [, ]

Q7: How does this compound contribute to antibiotic resistance in bacteria?

A7: The Cfr methyltransferase, found in certain bacteria, catalyzes the formation of this compound on A2503 of 23S rRNA. [] This modification confers resistance to five different classes of antibiotics that target the bacterial ribosome's peptidyl transferase center. [, ]

Q8: What is the mechanism by which Cfr catalyzes the formation of this compound?

A9: Cfr is a radical SAM methyltransferase. [, ] Mutations in the conserved cysteine residues within its radical SAM motif (CxxxCxxC) abolish its activity, suggesting that the methylation reaction proceeds through a radical-based mechanism. []

Q9: How can we identify the RNA substrates of radical SAM RNA methylating enzymes like Cfr and RlmN?

A10: A method called miCLIP-MaPseq utilizes the efficient, mechanism-based cross-linking between the enzyme and its RNA substrates for unbiased identification. [] By introducing mismatches at the cross-link site using thermostable group II intron reverse transcriptase, the precise positions of RNA modification can be determined through mismatch profiling. []

Q10: What is the significance of cation-π interactions in the ligand specificity of human S-Adenosylmethionine Decarboxylase (AdoMetDC)?

A11: Crystal structures of AdoMetDC complexed with ligands like MMTA and DMAMA reveal a crucial cation-π interaction between the positively charged ligand and the aromatic rings of Phe7 and Phe223. [] This interaction contributes significantly to ligand binding and specificity. [, ]

Q11: What role do Phe7 and Phe223 play in the substrate binding mechanism of AdoMetDC?

A12: Stopped-flow kinetic experiments demonstrate that mutations in Phe7 and Phe223 significantly affect the rate of substrate binding to AdoMetDC. [, ] This underscores the importance of these residues in mediating the cation-π interactions essential for ligand recognition and binding. [, ]

Q12: Why is a positive charge at the sulfonium ion position crucial for ligand binding and inhibition of AdoMetDC?

A13: The presence of a positive charge at the sulfonium position allows for favorable electrostatic interactions with the aromatic rings of Phe7 and Phe223 within the active site of AdoMetDC. [, ] This interaction is critical for both substrate binding and the inhibitory activity of AdoMetDC inhibitors. [, ]

Q13: What is the structural conformation of poly(8-methyladenylic acid) in its ordered form?

A14: Unlike poly(adenylic acid) or poly(8-bromoadenylic acid), poly(8-methyladenylic acid) forms a regular, single-stranded helix in its ordered state. [] This unique structure arises from the alternating syn and anti conformations of the 8-methyladenylic acid residues. []

Q14: How does the chemical shift of the H2 proton in poly(8-methyladenylic acid) differ between its ordered and disordered forms?

A15: The H2 proton experiences a significant upfield shift in the ordered form of poly(this compound) compared to its disordered state. [] This shift, coupled with the temperature dependence of the H2 signal, provides strong evidence for a regular, single-stranded helical structure. []

Q15: What is the significance of the contrasting temperature dependence observed between the H2 and CH3 proton signals in poly(8-methyladenylic acid)?

A16: The H2 proton signal exhibits temperature dependence, correlating with the UV melting curve, while the CH3 proton signal remains independent of temperature. [] This difference can be attributed to the regularly alternating syn and anti conformations of the 8-methyladenylic acid residues within the single-stranded helix. []

Q16: What are the implications of this compound in DNA damage response (DDR)?

A17: Recent research indicates that m8A-modified RNA is recruited to DNA lesions, particularly after UVA microirradiation. [] This recruitment seems to be dependent on PARP activity and is associated with active DNA demethylation occurring in later DDR phases. []

Q17: How does PARP inhibition affect the recruitment of m8A-modified RNA and DNA repair processes?

A18: Inhibiting PARP with Olaparib not only prevents the accumulation of m8A RNA at DNA lesions but also disrupts the recruitment of XRCC1, a vital component of the base excision repair (BER) pathway. [] This suggests a potential role of PARP-dependent m8A RNA recruitment in the BER mechanism. []

Q18: What is the role of γH2AX in the context of m8A-mediated DNA repair?

A19: PARP inhibition leads to increased levels of γH2AX, a histone modification indicative of DNA damage. [] γH2AX exhibits a strong interaction with m8A RNA, potentially stabilizing m8A-positive RNA-DNA hybrid loops. [] These R-loops might act as substrates for a PARP-dependent, non-canonical DNA repair pathway involving m8A modifications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.